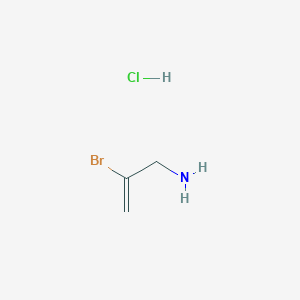

2-bromoprop-2-en-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromoprop-2-en-1-amine hydrochloride is a useful research chemical . It has a molecular weight of 93.56 and its IUPAC name is (E)-3-bromoprop-2-en-1-amine . The CAS number for this compound is 6943-51-7 .

Molecular Structure Analysis

The molecular formula of 2-bromoprop-2-en-1-amine hydrochloride is C3H7BrClN . The InChI code for this compound is 1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ .Chemical Reactions Analysis

Amines, such as 2-bromoprop-2-en-1-amine hydrochloride, can undergo a variety of reactions. They can react with carbonyl compounds to form imines and enamines . They can also undergo nucleophilic addition reactions with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Imaging Agents

The amino group in the compound allows for conjugation with fluorescent dyes or imaging agents. Scientists use it to label biomolecules (such as proteins or nucleic acids) for cellular imaging studies. By attaching a fluorophore, they can visualize specific cellular processes or track molecular interactions.

Wirkmechanismus

Mode of Action

2-Bromoprop-2-en-1-amine hydrochloride is likely to undergo nucleophilic addition reactions with carbonyl compounds, similar to other amines . Primary amines add to aldehydes and ketones to yield imines, while secondary amines add similarly to yield enamines . The key step in these reactions is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine or enamine .

Biochemical Pathways

Imines and enamines, which can be formed by the reaction of this compound with carbonyl compounds, are common intermediates in various biological pathways .

Result of Action

The formation of imines and enamines could potentially influence various biological processes, given their role as intermediates in numerous biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-Bromoprop-2-en-1-amine hydrochloride can be influenced by various environmental factors. For instance, the rate of imine and enamine formation is known to be dependent on pH, reaching a maximum rate at a weakly acidic pH around 4 to 5 . Other factors such as temperature, solvent, and presence of catalysts may also affect the compound’s action.

Eigenschaften

IUPAC Name |

2-bromoprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPHEEZRIMBDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoprop-2-en-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)